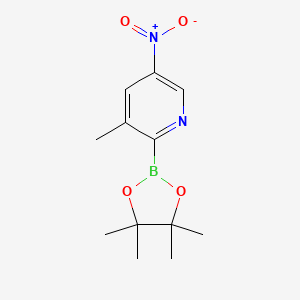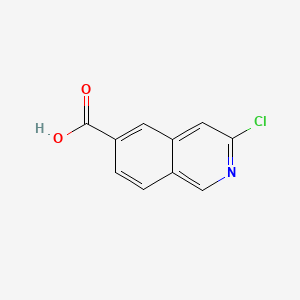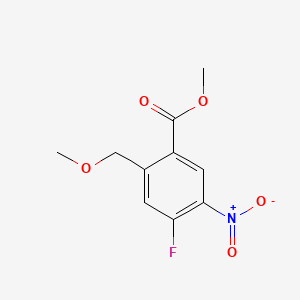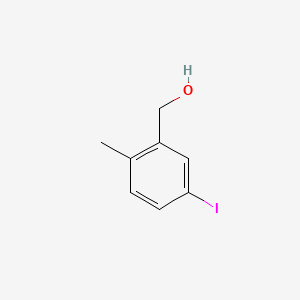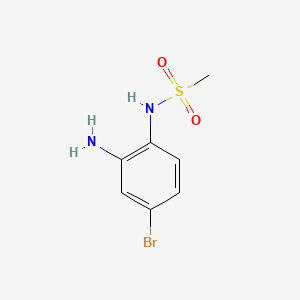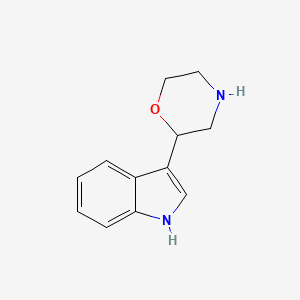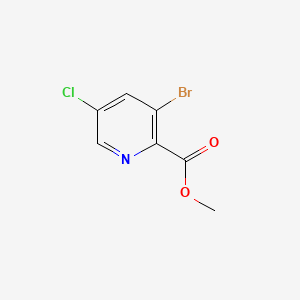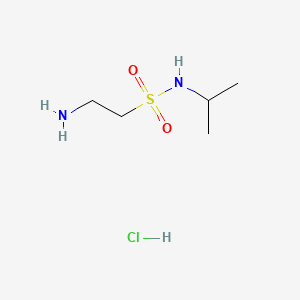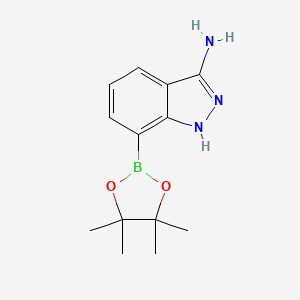
Boc-D-chg-OH dcha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-Chg-OH·DCHA, also known as Boc-D-2-cyclohexylglycine dicyclohexylammonium salt, is a type of amino acid . It has a molecular weight of 438.6 g/mole and a formula of C13H23NO4·C12H23N .
Molecular Structure Analysis
The molecular structure of Boc-D-Chg-OH·DCHA is complex. Its molecular formula is C13H23NO4 . The IUPAC name for this compound is (2 R )-2-cyclohexyl-2- [ (2-methylpropan-2-yl)oxycarbonylamino]acetic acid . The compound’s InChI is InChI=1S/C13H23NO4/c1-13 (2,3)18-12 (17)14-10 (11 (15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3, (H,14,17) (H,15,16)/t10-/m1/s1 .Physical And Chemical Properties Analysis
Boc-D-Chg-OH·DCHA has a molecular weight of 257.33 g/mol . More detailed physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Dynamic Combinatorial Chemistry and Enzyme Inhibition
Research in dynamic combinatorial chemistry (DCC) highlights its potential for discovering biomolecules with strong binding properties, providing insights into chemical systems and their response to external stimuli. DCC's flexibility enables the creation of complex molecular architectures like catenanes and hydrogen-bonded nanotubes, expanding its application across various scientific fields, including catalysis and materials science. It's a valuable tool for understanding complex molecular networks and systems, enhancing our comprehension of chemical and biological systems. The use of DCC in enzyme inhibition, through the formation of boronate esters, is a notable application, showcasing the method's adaptability in various scientific endeavors (Cougnon & Sanders, 2012), (Leung et al., 2011).
Environmental Remediation and Pollution Control
The application of Boc-D-chg-OH dcha in environmental remediation, particularly in the degradation of chlorinated organic compounds (COCs) like 1,2-dichloroethane (1,2-DCA), is significant. Aqueous-phase catalyzed hydrodechlorination over palladium nanoparticles (nPd) with residual borohydride from nPd synthesis shows promise in treating COCs, indicating a potential path for environmental cleanup and pollution control (El-Sharnouby et al., 2018).
Peptide Synthesis and Molecular Assembly
In peptide synthesis, the use of reagents like benzotriazolyloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) along with histidine incorporation using Boc(Nim-Boc)histidine (DCHA) demonstrates the compound's role in the synthesis of complex peptides. This technique contributes to a better understanding of peptide bond formation and molecular assembly, opening doors to new synthetic routes and molecular structures (Nguyen et al., 1985).
Advanced Drug Discovery
Dynamic combinatorial chemistry's role in drug discovery is highlighted by its ability to enable the synthesis and amplification of strong binders for a range of protein targets. This approach is especially significant in medicinal chemistry projects, where the flexibility of DCC allows for the exploration of complex molecular networks and potentially leads to the development of new therapeutics (Mondal & Hirsch, 2015).
Materials Science and Supramolecular Chemistry
In materials science and supramolecular chemistry, dynamic covalent chemistry (DCC) has extended its reach, focusing on reversible organic reactions like orthoester exchange. This area of research contributes to the development of new reactions and methods, facilitating processes in DCC and paving the way for advancements in bioconjugation and systems chemistry (Brachvogel & Delius, 2016), (Brachvogel & Delius, 2016).
Safety and Hazards
The safety data sheet for Boc-D-Chg-OH·DCHA advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .
Mécanisme D'action
Target of Action
Boc-D-chg-OH dcha is a derivative of the amino acid glycine . Amino acids and their derivatives can interact with a variety of targets in the body, including enzymes, receptors, and transport proteins, influencing numerous biological processes.
Biochemical Pathways
They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
Amino acids and their derivatives are known to have various effects at the molecular and cellular levels, influencing numerous physiological activities .
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAPUSGSSYBOQR-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198470-08-5 |
Source


|
| Record name | Cyclohexaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198470-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

